Cas no 2227808-85-5 (rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol)

rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol
- 2227808-85-5
- EN300-1626299
- rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol
-
- インチ: 1S/C11H19NO/c13-10-7-12-6-9(10)8-4-11(5-8)2-1-3-11/h8-10,12-13H,1-7H2/t9-,10+/m0/s1
- InChIKey: GACMQOKVDKLVIC-VHSXEESVSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1C1CC2(CCC2)C1
計算された属性
- せいみつぶんしりょう: 181.146664230g/mol
- どういたいしつりょう: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.3Ų
rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626299-0.25g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 0.25g |
$2044.0 | 2023-06-04 | ||
Enamine | EN300-1626299-2.5g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 2.5g |
$4355.0 | 2023-06-04 | ||
Enamine | EN300-1626299-1.0g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 1g |
$2221.0 | 2023-06-04 | ||
Enamine | EN300-1626299-1000mg |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1626299-5000mg |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1626299-100mg |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1626299-5.0g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 5g |
$6441.0 | 2023-06-04 | ||
Enamine | EN300-1626299-0.5g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 0.5g |
$2132.0 | 2023-06-04 | ||
Enamine | EN300-1626299-0.1g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 0.1g |
$1955.0 | 2023-06-04 | ||
Enamine | EN300-1626299-10.0g |
rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol |
2227808-85-5 | 10g |
$9550.0 | 2023-06-04 |
rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-ol 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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rac-(3R,4S)-4-{spiro3.3heptan-2-yl}pyrrolidin-3-olに関する追加情報
Comprehensive Overview of rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5)
The compound rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5) is a stereochemically complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique spiro[3.3]heptane scaffold and pyrrolidin-3-ol moiety make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a chiral building block for the synthesis of bioactive molecules, owing to its distinct stereocenters and rigid structure.
In recent years, the demand for spirocyclic compounds like rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol has surged due to their ability to enhance drug-like properties such as solubility, metabolic stability, and target selectivity. This compound's 3D structural complexity aligns with the growing trend in drug design, where three-dimensional frameworks are preferred over flat, aromatic systems to improve binding affinity and reduce off-target effects. Its CAS No. 2227808-85-5 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.
The synthesis of rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol involves sophisticated stereoselective methodologies, often leveraging asymmetric catalysis or chiral resolution techniques. Its pyrrolidine ring and spiro[3.3]heptane core contribute to its conformational rigidity, a feature highly valued in the development of GPCR-targeted therapeutics and CNS-active compounds. These attributes have positioned it as a subject of interest in studies related to neurodegenerative diseases and pain management.
From an SEO perspective, queries such as "spiro[3.3]heptane derivatives in drug discovery" and "chiral pyrrolidin-3-ol synthesis" are increasingly common, highlighting the compound's alignment with industry trends. Additionally, its potential applications in fragment-based drug design and proteolysis-targeting chimeras (PROTACs) have sparked discussions in scientific forums. The compound's CAS No. 2227808-85-5 is often cross-referenced with patents and publications exploring novel small-molecule modulators.
Beyond its pharmaceutical potential, rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol is also studied for its physicochemical properties, including logP, hydrogen bond donor/acceptor counts, and molecular polar surface area. These parameters are critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles, a hot topic in modern drug development. Its spirocyclic architecture is particularly noted for reducing P-glycoprotein efflux, a common challenge in CNS drug delivery.
In conclusion, rac-(3R,4S)-4-{spiro[3.3]heptan-2-yl}pyrrolidin-3-ol (CAS No. 2227808-85-5) represents a versatile and structurally intriguing compound with broad applicability in medicinal chemistry. Its combination of stereochemical richness and spirocyclic rigidity makes it a valuable asset for researchers aiming to address unmet medical needs. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the next generation of therapeutics.
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